molecular formula C16H36BF4N B1199356 Tetrabutylammonium tetrafluoroborate CAS No. 429-42-5

Tetrabutylammonium tetrafluoroborate

Cat. No.: B1199356
CAS No.: 429-42-5
M. Wt: 329.3 g/mol
InChI Key: NNZZSJSQYOFZAM-UHFFFAOYSA-N
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Description

Tetrabutylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄NBF₄. It is widely used in various fields of chemistry due to its unique properties, such as its role as a phase transfer catalyst and an electrolyte in electrochemical applications .

Safety and Hazards

TBATFB is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

While there are no direct applications of TBATFB in the medical field, it plays an important role in chemical research and industrial production . It is widely used in the field of organic synthesis, such as fluorination reaction, olefin addition, and cyclization reaction . In addition, it can also be used in electrochemical deposition and electroplating, and plays an important role in some electronic devices .

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium tetrafluoroborate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in the synthesis of biologically relevant macrolactones such as Sansalvamide A . The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic substitutions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an electrolyte, affecting the ionic balance within cells and tissues. This compound can modulate the activity of ion channels and transporters, thereby influencing cell function and signaling

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it inhibits the self-assembly of alkylthiosulfate on gold surfaces, demonstrating its ability to interfere with molecular interactions . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its use in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, although gradual degradation may occur . This degradation can impact its effectiveness in biochemical assays and electrochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and alter the levels of specific metabolites. For example, it has been used as an electrolyte in the voltammetric determination of Δ(9)-tetrahydrocannabinol, indicating its role in metabolic studies . The compound’s interactions with metabolic enzymes can modulate their activity, impacting overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. The compound’s ability to interact with cellular membranes and proteins facilitates its transport across different cellular compartments . This distribution is crucial for its effectiveness in biochemical and electrochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in phase transfer catalysis and other biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrafluoroborate can be synthesized by reacting a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tetrabutylammonium hydroxide . The reaction typically proceeds under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the compound is often produced in large quantities using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through recrystallization from solvents such as water, ethanol, or ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium tetrafluoroborate primarily undergoes substitution reactions due to the presence of the tetrafluoroborate anion. It is also involved in electrochemical reactions as an electrolyte .

Common Reagents and Conditions: The compound is often used in reactions with arylketones, where it acts as an electrolyte. It is also used in the synthesis of macrolactones and other biologically relevant compounds .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in the synthesis of macrolactones, the compound helps facilitate the formation of the desired lactone structure .

Comparison with Similar Compounds

Comparison: Tetrabutylammonium tetrafluoroborate is unique due to its specific combination of the tetrabutylammonium cation and the tetrafluoroborate anion. This combination provides it with distinct properties, such as high solubility in organic solvents and stability under various reaction conditions . Compared to similar compounds, it is often preferred for its effectiveness as an electrolyte and phase transfer catalyst .

Properties

IUPAC Name

tetrabutylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZSJSQYOFZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BF4N
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DSSTOX Substance ID

DTXSID7059983
Record name 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-)
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Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Tetrabutylammonium tetrafluoroborate
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CAS No.

429-42-5
Record name Tetrabutylammonium tetrafluoroborate
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Record name Tetrabutylammonium tetrafluoroborate
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Record name 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tetrabutylammonium tetrafluoroborate?

A1: The molecular formula of this compound is C16H36BF4N, and its molecular weight is 329.33 g/mol. While this information is not explicitly stated in the provided abstracts, it is readily available from chemical databases and is considered basic chemical knowledge.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:

  • NMR Spectroscopy: Proton (1H) and fluorine (19F) NMR have been used to study the compound's behavior in different solutions and to quantify changes in the populations of adsorbed species during charging in supercapacitor electrodes.
  • FTIR Spectroscopy: This technique has been utilized to study the structural changes of electrosynthesized polypyrrole films during heating and cooling processes when this compound is used as a supporting electrolyte.

Q3: What is the role of this compound in electrochemical polymerization?

A3: this compound is frequently used as a supporting electrolyte in electrochemical polymerization. It provides ionic conductivity to the reaction medium, facilitating the flow of current and the polymerization process.

Q4: How does this compound affect the self-assembly of alkylthiosulfates on gold?

A4: Research shows that this compound inhibits the self-assembly process of alkylthiosulfates on gold surfaces when used in THF solutions. This inhibition is attributed to the unique behavior of the compound compared to other tetrabutylammonium electrolytes.

Q5: Does this compound influence the electrical conductivity of polypyrrole?

A5: Yes, the polymerization medium, including the use of this compound, significantly affects the electrical conductivity of polypyrrole. This highlights the importance of choosing the appropriate electrolyte for achieving desired material properties.

Q6: Can this compound be used in catalytic electroreduction reactions?

A6: Yes, research shows that the presence of this compound in dichloromethane solutions enables the catalytic electroreduction of oxygen (O2) to water (H2O) by vanadium-salen complexes. This finding highlights the compound's potential in facilitating important chemical transformations.

Q7: What role does this compound play in N-alkylation reactions?

A7: this compound can act as a phase transfer catalyst in N-alkylation reactions of imides with alkyl halides. This catalytic activity enables these reactions to proceed efficiently under solvent-free conditions.

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